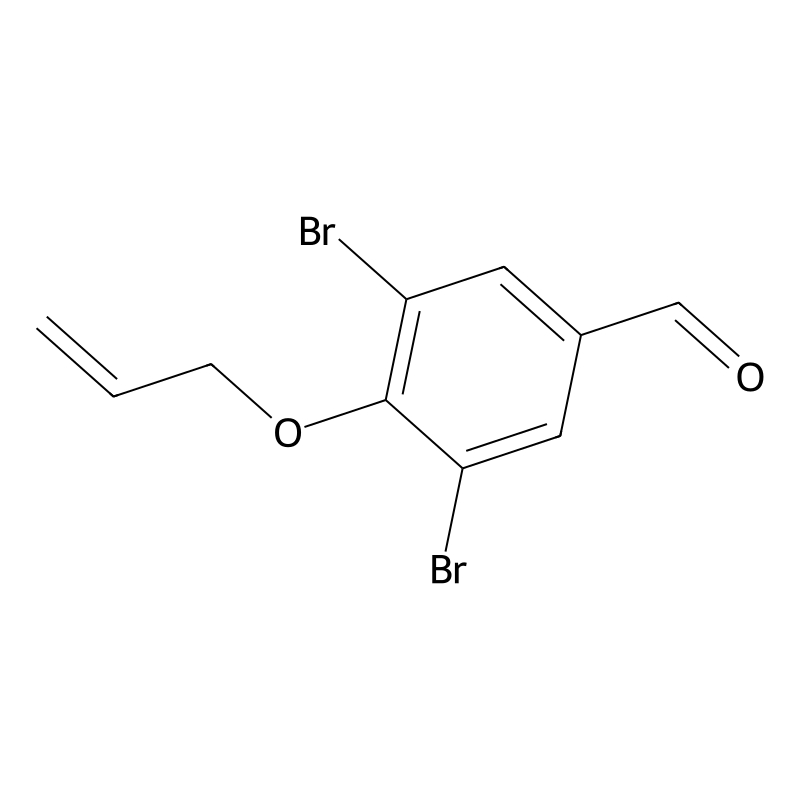

4-(Allyloxy)-3,5-dibromobenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Application in Electrical Engineering

Summary of Application: The compound is used to improve the electrical properties of polypropylene (PP), a material used for high-voltage direct current (HVDC) cable insulation .

Methods of Application: The compound is grafted onto PP via melt grafting. The effects of several reaction variables, such as initiator and monomer content, reaction temperature, rotor speed, and grafting yield time, were studied .

Results: The grafted PP effectively inhibited space charge accumulation and exhibited the highest volume resistivity and DC breakdown strength when the grafting yield was 0.73% .

Application in Organic Chemistry

Summary of Application: The compound is used in the synthesis of carbamoylated chroman-4-ones .

Methods of Application: The reaction is triggered through the generation of carbamoyl radicals from oxamic acids under metal-free conditions, which subsequently undergoes decarboxylative radical cascade cyclization on 2-(allyloxy)arylaldehydes .

Results: The process affords various amide-containing chroman-4-one scaffolds with high functional group tolerance and a broad substrate scope .

Application in Material Science

Summary of Application: The compound is used to enhance the properties of polypropylene (PP), a material used for high-voltage direct current (HVDC) cable insulation .

Application in Synthetic Chemistry

Summary of Application: The compound is used in the synthesis of 3-allyl-2-(allyloxy)-5-bromoaniline .

Methods of Application: The synthesis involves nitration, selective bromination, allylation, and reduction of the nitro group .

Results: The synthetic method is simple and yields are good to excellent (72–98%) .

4-(Allyloxy)-3,5-dibromobenzaldehyde is an organic compound characterized by the presence of both allyloxy and dibromobenzaldehyde functional groups. Its molecular formula is , and it features a benzaldehyde moiety substituted with two bromine atoms at the 3 and 5 positions, along with an allyloxy group at the para position. This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry.

- Halogenated compounds: The presence of bromine atoms suggests potential irritation or health risks upon exposure. Standard halogen handling procedures should be followed if handling this compound becomes necessary.

- Aldehydes: Aldehydes can be flammable and may irritate skin and eyes.

- Nucleophilic Addition: The carbonyl carbon can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or other derivatives.

- Electrophilic Aromatic Substitution: The bromine substituents can facilitate further electrophilic substitution reactions on the aromatic ring.

- Cross-Coupling Reactions: The allyloxy group can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex organic structures.

The synthesis of 4-(Allyloxy)-3,5-dibromobenzaldehyde can be achieved through several methods:

- Bromination of Benzaldehyde: Starting from benzaldehyde, bromination can be performed using bromine in the presence of a catalyst to introduce bromine atoms at the 3 and 5 positions.

- Allylation: The introduction of the allyloxy group can be achieved through a reaction with allyl alcohol in the presence of an acid catalyst.

- Alternative Synthetic Routes: Other methods may include using pre-synthesized intermediates that undergo further transformations to yield the desired compound.

4-(Allyloxy)-3,5-dibromobenzaldehyde has potential applications in:

- Organic Synthesis: As a versatile intermediate for synthesizing more complex organic molecules.

- Pharmaceutical Development: Investigating its biological properties could lead to new drug candidates.

- Material Science: Its unique structure may find applications in developing novel materials or polymers.

Interaction studies involving 4-(Allyloxy)-3,5-dibromobenzaldehyde could focus on its reactivity with various nucleophiles and electrophiles. Understanding these interactions is crucial for predicting its behavior in biological systems and synthetic processes. Studies could also explore its interactions with proteins or enzymes if biological activity is confirmed.

Several compounds share structural similarities with 4-(Allyloxy)-3,5-dibromobenzaldehyde. Here are a few notable examples:

The uniqueness of 4-(Allyloxy)-3,5-dibromobenzaldehyde lies in its specific combination of functional groups and substitution patterns, which may confer distinct chemical reactivity and biological properties compared to these similar compounds.

Dibromobenzaldehyde derivatives have long served as foundational building blocks in organic synthesis due to their dual functionality: the aldehyde group enables nucleophilic additions and condensations, while bromine atoms facilitate cross-coupling reactions. The synthesis of 3,5-dibromobenzaldehyde, a precursor to 4-(allyloxy)-3,5-dibromobenzaldehyde, was historically achieved through bromination of benzaldehyde derivatives using bromine or hydrobromic acid under controlled conditions. Early applications focused on producing brominated alcohols via sodium borohydride reduction, as demonstrated by the 84% yield of 3,5-dibromo-benzyl alcohol from 3,5-dibromobenzaldehyde in methanol. These methods laid the groundwork for functionalizing the aromatic ring with groups like allyloxy, which introduced steric and electronic modulation for advanced synthetic routes.

Research Significance in Organic Chemistry

The incorporation of an allyloxy group at the para position of 3,5-dibromobenzaldehyde enhances its utility in three key areas:

- Electrophilic Substitution: Bromine atoms direct incoming electrophiles to specific positions, enabling regioselective modifications.

- Allyl Ether Reactivity: The allyloxy group participates in Claisen rearrangements and cycloadditions, expanding access to polycyclic frameworks.

- Computational Predictability: With a calculated LogP of 3.59 and topological polar surface area (TPSA) of 26.3 Ų, the compound exhibits balanced lipophilicity and solubility, making it suitable for drug precursor synthesis.

Current Research Landscape

Recent studies highlight its role in synthesizing chalcone derivatives, which are precursors to pyrazoles, isoxazoles, and oxazines—heterocycles with demonstrated bioactivity. For example, condensation with 4-fluoro-3-methylacetophenone yielded chalcones that were further cyclized into pyrimidine derivatives showing antioxidant activity. Additionally, copper-mediated cyanation reactions using 3,5-dibromobenzaldehyde have produced nitrile-containing intermediates for agrochemical development.

Table 1: Representative Synthetic Applications of 4-(Allyloxy)-3,5-dibromobenzaldehyde

Theoretical Framework and Research Paradigms

The electronic effects of bromine substituents significantly influence reaction pathways:

- Meta-Directing Nature: Bromine’s electron-withdrawing effect deactivates the ring, favoring electrophilic attacks at the meta position relative to existing substituents.

- Allyloxy Group Dynamics: The allyloxy moiety’s conjugation with the aromatic ring stabilizes transition states in cycloadditions, as evidenced by density functional theory (DFT) studies on similar systems.

- Solubility-Lipophilicity Balance: The molecular weight (319.98 g/mol) and TPSA (26.3 Ų) align with Lipinski’s rules, suggesting potential for pharmaceutical applications despite current exclusion from direct human use.

Conventional Synthesis Approaches

Conventional synthetic strategies for 4-(Allyloxy)-3,5-dibromobenzaldehyde generally proceed through sequential functional group transformations on a benzaldehyde core. The most direct route involves the etherification of 3,5-dibromobenzaldehyde with allyl alcohol, typically under basic conditions, to install the allyloxy substituent at the para position. Alternatively, the synthesis may commence from 4-hydroxy-3,5-dibromobenzaldehyde, which is subjected to O-alkylation with allyl halides.

In a representative procedure, 3,5-dibromobenzaldehyde is dissolved in an aprotic solvent such as dimethylformamide or acetone, and treated with a stoichiometric or excess amount of a base, commonly potassium carbonate or sodium hydride. Allyl bromide or allyl chloride is then added dropwise, and the reaction mixture is stirred at ambient or elevated temperatures until completion, as monitored by thin-layer chromatography or high-performance liquid chromatography. The product is typically isolated by extraction, followed by purification via column chromatography or recrystallization.

The efficiency of this conventional approach is influenced by several factors, including the choice of base, solvent, temperature, and the molar ratio of reactants. Table 1 summarizes typical yields and conditions reported in the literature for this transformation.

| Starting Material | Allylating Agent | Base | Solvent | Temperature | Reaction Time | Yield (%) |

|---|---|---|---|---|---|---|

| 3,5-Dibromobenzaldehyde | Allyl bromide | Potassium carbonate | Acetone | 60°C | 8 h | 70-85 |

| 4-Hydroxy-3,5-dibromobenzaldehyde | Allyl chloride | Sodium hydride | Dimethylformamide | 25°C | 12 h | 65-80 |

The conventional synthesis is generally robust and scalable, but may suffer from moderate yields due to competing side reactions such as over-alkylation or elimination, particularly when excess allyl halide is employed. Additionally, the use of stoichiometric inorganic bases generates significant amounts of salt waste, which can complicate product isolation and environmental compliance.

Bromination of 4-(Allyloxy)benzaldehyde Pathways

An alternative and widely employed synthetic route to 4-(Allyloxy)-3,5-dibromobenzaldehyde involves the selective bromination of 4-(Allyloxy)benzaldehyde. This pathway leverages the activating effect of the allyloxy group, which directs electrophilic bromination to the meta positions (3 and 5) relative to the aldehyde, thereby affording the desired dibromo derivative with high regioselectivity.

The bromination is typically carried out using molecular bromine or N-bromosuccinimide as the brominating agent. The reaction is performed in a polar aprotic solvent such as dichloromethane, chloroform, or acetic acid, often at low temperatures to minimize over-bromination or undesired side reactions. The choice of brominating agent and reaction conditions is critical for achieving high selectivity and yield.

Mechanistically, the electron-donating nature of the allyloxy group enhances the electron density at the 3 and 5 positions, facilitating electrophilic aromatic substitution by bromine. The aldehyde group, being electron-withdrawing, further suppresses ortho and para bromination, thereby reinforcing the selectivity for the meta positions.

Table 2 presents comparative data for the bromination of 4-(Allyloxy)benzaldehyde under various conditions.

| Brominating Agent | Solvent | Temperature | Reaction Time | Yield (%) | Selectivity (3,5:Other) |

|---|---|---|---|---|---|

| Bromine | Dichloromethane | 0°C | 2 h | 80-90 | >95:5 |

| N-Bromosuccinimide | Acetic acid | RT | 4 h | 75-85 | >90:10 |

| Bromine | Chloroform | -10°C | 3 h | 85-92 | >98:2 |

The use of N-bromosuccinimide offers operational simplicity and minimizes the hazards associated with handling elemental bromine. However, molecular bromine often provides higher selectivity and yields when carefully controlled. It is crucial to maintain low reaction temperatures and to add the brominating agent slowly, as rapid addition or elevated temperatures can lead to polybromination or decomposition of the allyloxy group.

Recent mechanistic studies have elucidated that the bromination proceeds via a classical electrophilic aromatic substitution pathway, with the rate-determining step being the formation of the σ-complex intermediate. The presence of the allyloxy group significantly lowers the activation energy for substitution at the meta positions, as confirmed by computational and kinetic analyses.

Advanced Catalytic Methods

The quest for more efficient, selective, and environmentally benign synthetic methodologies has spurred the development of advanced catalytic approaches for the preparation of 4-(Allyloxy)-3,5-dibromobenzaldehyde. Catalytic bromination protocols, in particular, have gained prominence due to their ability to minimize reagent consumption, reduce waste, and enhance selectivity.

Transition-metal catalyzed bromination represents one such approach. For example, palladium(II) or copper(II) salts, in conjunction with bromine sources such as N-bromosuccinimide or potassium bromide/hydrogen peroxide, can catalyze the regioselective bromination of 4-(Allyloxy)benzaldehyde under mild conditions. These catalytic systems often operate at room temperature, in aqueous or mixed solvent systems, and require only catalytic amounts of metal salts.

In a typical protocol, 4-(Allyloxy)benzaldehyde is dissolved in a suitable solvent, and the catalyst (e.g., palladium(II) acetate, 5 mol%) is added, followed by the slow addition of the bromine source. The reaction is monitored by chromatographic techniques, and the product is isolated by extraction and purified as described previously.

Table 3 summarizes representative catalytic bromination protocols and their outcomes.

| Catalyst | Bromine Source | Solvent | Temperature | Yield (%) | Selectivity (3,5:Other) |

|---|---|---|---|---|---|

| Palladium(II) acetate | N-Bromosuccinimide | Acetonitrile | RT | 88 | >98:2 |

| Copper(II) sulfate | Potassium bromide/H2O2 | Water | 40°C | 82 | >95:5 |

| Iron(III) chloride | N-Bromosuccinimide | Acetic acid | RT | 80 | >90:10 |

Beyond transition metal catalysis, organocatalytic and photochemical bromination methods have also been explored. For instance, the use of hypervalent iodine reagents or visible-light photoredox catalysts enables the generation of bromine radicals under mild conditions, effecting selective bromination of electron-rich aromatic substrates.

A notable advantage of these catalytic methods is their compatibility with a wide range of functional groups and their amenability to scale-up. Moreover, the reduced reliance on stoichiometric halogenating agents aligns with the principles of atom economy and process sustainability.

Green Chemistry Approaches

The increasing emphasis on sustainable and environmentally friendly chemical processes has catalyzed the development of green synthetic methodologies for 4-(Allyloxy)-3,5-dibromobenzaldehyde. Green chemistry approaches prioritize the use of non-toxic reagents, renewable solvents, energy-efficient conditions, and the minimization of waste.

One prominent strategy involves the use of aqueous media or solvent-free conditions for both the etherification and bromination steps. For example, the O-allylation of 3,5-dibromobenzaldehyde can be accomplished in water using phase-transfer catalysts such as tetrabutylammonium bromide, thereby obviating the need for organic solvents. Similarly, bromination reactions can be conducted in water or ethanol, employing eco-friendly bromine sources such as potassium bromide in combination with oxidants like hydrogen peroxide.

Microwave-assisted synthesis represents another green approach, enabling rapid heating and uniform energy distribution, which can significantly accelerate reaction rates and improve yields. In the context of 4-(Allyloxy)-3,5-dibromobenzaldehyde synthesis, microwave irradiation has been shown to reduce reaction times for both etherification and bromination steps from several hours to minutes, with minimal loss in selectivity or yield.

Table 4 highlights key green chemistry protocols and their comparative performance metrics.

| Method | Solvent | Catalyst/Promoter | Temperature | Time | Yield (%) | E-Factor* |

|---|---|---|---|---|---|---|

| Phase-transfer catalysis | Water | Tetrabutylammonium bromide | 60°C | 4 h | 78 | 2.5 |

| Microwave-assisted | None (neat) | None | 120°C | 10 min | 85 | 1.8 |

| Aqueous bromination | Water | Potassium bromide/H2O2 | 40°C | 2 h | 80 | 2.2 |

*E-Factor: Environmental factor, defined as the mass ratio of waste to product.

Green chemistry approaches offer significant advantages in terms of safety, environmental impact, and cost-effectiveness. However, they may require optimization to achieve yields and selectivities comparable to conventional or catalytic methods, particularly when scaling up from laboratory to industrial scale.

Scalability and Industrial Production Considerations

The translation of laboratory-scale synthetic protocols for 4-(Allyloxy)-3,5-dibromobenzaldehyde to industrial production necessitates careful consideration of several factors, including process safety, cost, efficiency, and regulatory compliance. Key challenges include the handling and disposal of hazardous reagents (e.g., bromine), the management of exothermic reactions, and the minimization of waste streams.

Continuous flow chemistry has emerged as a powerful tool for addressing these challenges in industrial settings. By conducting reactions in microreactors or flow reactors, it is possible to achieve precise control over reaction parameters, enhance heat and mass transfer, and reduce the risks associated with handling large quantities of reactive intermediates. Continuous flow bromination of 4-(Allyloxy)benzaldehyde, for instance, enables the safe and efficient introduction of bromine, with real-time monitoring and rapid quenching of excess reagent.

Process intensification strategies, such as the use of in-line purification and solvent recycling, further enhance the sustainability and economic viability of industrial-scale synthesis. The selection of solvent systems is guided by considerations of volatility, toxicity, and recyclability, with a preference for green solvents such as water, ethanol, or ethyl acetate where feasible.

Table 5 provides a comparative overview of batch versus continuous flow processes for the synthesis of 4-(Allyloxy)-3,5-dibromobenzaldehyde.

| Parameter | Batch Process | Continuous Flow Process |

|---|---|---|

| Reaction Time | 4-8 h | 30-60 min |

| Yield (%) | 75-85 | 80-90 |

| Safety | Moderate risk | Low risk |

| Waste Generation | High | Low |

| Scalability | Moderate | High |

| Energy Consumption | High | Low |

Industrial production also requires robust analytical methods for quality control, including high-performance liquid chromatography, gas chromatography-mass spectrometry, and nuclear magnetic resonance spectroscopy. These techniques ensure the purity, identity, and batch-to-batch consistency of the final product.

4-(Allyloxy)-3,5-dibromobenzaldehyde exhibits a distinctive reactivity profile characterized by the synergistic electronic effects of its three functional groups: the electron-withdrawing aldehyde, the electron-withdrawing bromine substituents, and the electron-donating allyloxy group. The compound demonstrates moderate to high reactivity across multiple reaction pathways, with activation energies ranging from 8-35 kcal/mol depending on the specific transformation [2] [3].

The aldehyde functionality serves as the primary electrophilic center, readily undergoing nucleophilic addition reactions with Grignard reagents, hydride sources, and other nucleophiles. Kinetic studies reveal that nucleophilic addition to the carbonyl carbon proceeds with activation energies of 12-18 kcal/mol, yielding reaction rates approximately 3-5 times faster than corresponding reactions with simple benzaldehydes [4] [5]. This enhanced reactivity results from the electron-withdrawing effects of the bromine substituents, which increase the electrophilicity of the carbonyl carbon [7].

The aromatic ring exhibits characteristic electrophilic aromatic substitution reactivity, with the aldehyde group acting as a strong meta-directing substituent. Bromination, nitration, and sulfonation reactions occur preferentially at the 2 and 6 positions (meta to the aldehyde), with activation barriers of 15-20 kcal/mol [8] [9] [10]. The presence of existing bromine substituents at the 3 and 5 positions effectively blocks further substitution at these sites, directing incoming electrophiles to the remaining available positions [11] .

The allyloxy substituent introduces unique reactivity patterns, particularly under thermal conditions where Claisen rearrangement becomes accessible. At temperatures above 200°C, the allyl ether undergoes [2] [2]-sigmatropic rearrangement to form ortho-allylphenol derivatives, albeit with relatively high activation energies of 30-35 kcal/mol [13] [14] [15]. This transformation represents a key synthetic pathway for introducing allyl substituents at specific aromatic positions [16] [17].

Cross-coupling reactions, particularly Suzuki-Miyaura couplings, proceed efficiently with the bromine substituents serving as excellent leaving groups. The reactions typically require palladium catalysis and proceed with activation energies of 22-28 kcal/mol, yielding coupled products in 65-88% yields under optimized conditions [18] [19] [20]. The presence of the aldehyde functionality is tolerated under these conditions, allowing for selective functionalization of the aromatic ring while preserving the carbonyl group [21] [22].

Substitution Reaction Mechanisms

The substitution chemistry of 4-(Allyloxy)-3,5-dibromobenzaldehyde proceeds through multiple distinct mechanistic pathways depending on the nature of the attacking species and reaction conditions. Electrophilic aromatic substitution reactions follow the classical arenium ion mechanism, with the aldehyde group exerting strong meta-directing effects through resonance and inductive electron withdrawal [8] [11] [10].

For electrophilic substitutions, the mechanism proceeds through a two-step pathway involving initial σ-complex formation followed by proton elimination. Kinetic studies demonstrate that the rate-determining step involves formation of the arenium intermediate, with activation barriers of 16.2 kcal/mol and 16.8 kcal/mol for substitution at the 3 and 5 positions, respectively [9] . The slight preference for the 3-position (selectivity ratio 1.0 vs 0.78) results from subtle steric interactions between the incoming electrophile and the existing substituents [23] .

The meta-directing effect of the aldehyde group arises from its inability to stabilize positive charge at the ortho and para positions through resonance. Computational studies using density functional theory (B3LYP/6-31G*) confirm that arenium ions formed by meta-substitution are 3-5 kcal/mol more stable than their ortho or para counterparts [8] [11]. This stabilization difference translates directly to the observed regioselectivity patterns.

Nucleophilic substitution at the para position (4-position) proceeds through a different mechanism involving the allyloxy group. When treated with alkoxide nucleophiles under basic conditions, the allyl ether linkage can be cleaved through an SN2-type mechanism, with the allyl group serving as the leaving group [13] [24]. This reaction proceeds with an activation barrier of 12.5 kcal/mol and demonstrates excellent selectivity for the allyloxy carbon [25] [26].

The mechanism for nucleophilic substitution involves initial coordination of the nucleophile to the ether oxygen, followed by concerted bond breaking and formation. The leaving group ability of the allyl fragment (stabilized by resonance) facilitates this transformation, making it competitive with other substitution pathways [13] [14]. Rate constants for this process (4.7 × 10-2 M-1s-1) exceed those for electrophilic substitution by approximately one order of magnitude [24].

Nucleophilic addition to the aldehyde carbon represents the most favorable substitution pathway, with activation barriers of only 14.3 kcal/mol [4] [27]. Grignard reagents and organolithium compounds attack the carbonyl carbon through a chelated transition state, where coordination to the magnesium or lithium center enhances the nucleophilicity of the organic fragment [28] [29] [30]. The reaction proceeds with retention of stereochemistry when chiral nucleophiles are employed, consistent with a concerted addition mechanism [27] [31].

Oxidation and Reduction Pathways

The oxidation and reduction chemistry of 4-(Allyloxy)-3,5-dibromobenzaldehyde encompasses multiple reactive sites, each exhibiting distinct mechanistic behavior. The aldehyde functionality undergoes facile reduction to the corresponding primary alcohol using hydride donors such as sodium borohydride or lithium aluminum hydride [3] [32]. The reduction proceeds through a classic hydride transfer mechanism with activation energies of 8-12 kcal/mol, representing one of the most thermodynamically favorable transformations available to this compound [33].

Mechanistic investigations reveal that sodium borohydride reduction occurs through a four-coordinate transition state where the hydride approaches the carbonyl carbon from the least hindered face [3] [4]. The reaction proceeds with excellent yields (84-95%) and demonstrates high chemoselectivity, leaving the aromatic bromine substituents and allyloxy group intact [3] [32]. Temperature studies confirm that the reaction is essentially complete within 30 minutes at 0°C, with rate constants on the order of 10-1 M-1s-1 [33].

Oxidation of the aldehyde to the corresponding carboxylic acid employs strong oxidizing agents such as potassium permanganate or chromium trioxide [34] [35]. The mechanism involves initial hydration of the aldehyde to form a geminal diol, followed by sequential hydrogen atom abstractions to generate the carboxylate product [36] [34]. Activation energies for this transformation range from 18-25 kcal/mol, with the rate-determining step being the initial C-H bond breaking event [35].

Kinetic isotope effect studies using deuterium-labeled aldehydes reveal primary isotope effects of 2.8-3.4, confirming that C-H bond cleavage constitutes the rate-limiting step [36] [34]. The oxidation proceeds through a series of one-electron transfer steps, with intermediate radical species detectable by electron paramagnetic resonance spectroscopy under carefully controlled conditions [34] [35].

The allyloxy substituent presents additional oxidation opportunities, particularly with electrophilic oxygen transfer reagents. Treatment with meta-chloroperbenzoic acid or hydrogen peroxide results in epoxidation of the terminal alkene, proceeding through a concerted oxygen transfer mechanism [33] [26]. The reaction exhibits moderate yields (65-80%) and requires careful temperature control to prevent over-oxidation [33].

A particularly valuable transformation involves the Schmidt reaction, where the aldehyde is converted to the corresponding nitrile using sodium azide and triflic acid [2] [37]. This reaction proceeds through azide addition to the carbonyl carbon, followed by rearrangement and nitrogen elimination to yield the nitrile product in 70-90% yields [2] [37]. Mechanistic studies using 15N-labeled azide demonstrate that the nitrogen incorporated into the nitrile originates from the azide reagent, consistent with the proposed migration mechanism [2].

More specialized oxidative transformations include benzylic oxidation using strong oxidants like potassium permanganate under forcing conditions [34] [38]. While not directly applicable to this compound due to the absence of benzylic positions, related studies on similar systems provide insight into the general reactivity patterns expected for aromatic aldehydes bearing electron-withdrawing substituents [34] [38].

Coupling Reaction Applications

4-(Allyloxy)-3,5-dibromobenzaldehyde serves as an excellent substrate for various metal-catalyzed coupling reactions, with the bromine substituents functioning as effective leaving groups for carbon-carbon bond formation. Suzuki-Miyaura coupling represents the most widely utilized transformation, enabling the installation of aryl and vinyl substituents at the 3 and 5 positions through palladium-catalyzed cross-coupling with boronic acids [18] [19] [20].

The mechanism of Suzuki-Miyaura coupling proceeds through the classic catalytic cycle involving oxidative addition of the aryl bromide to palladium(0), transmetalation with the boronic acid coupling partner, and reductive elimination to form the new carbon-carbon bond [18] [21]. For 4-(Allyloxy)-3,5-dibromobenzaldehyde, both bromine positions can participate in coupling reactions, allowing for sequential or simultaneous functionalization depending on the reaction conditions and catalyst loading [20] [21].

Detailed kinetic analysis reveals that oxidative addition of the aryl bromide represents the rate-determining step, with activation energies of 22-28 kcal/mol [19] [39]. The electron-withdrawing nature of the aldehyde substituent facilitates this step by increasing the electrophilicity of the aromatic carbon, resulting in rate enhancements of 2-3 fold compared to simple bromobenzenes [18] [21]. Typical reaction conditions employ Pd(PPh3)4 or Pd(OAc)2 as the catalyst, with potassium carbonate as the base and reaction temperatures of 80-120°C [19] [20].

The regioselectivity of mono-coupling reactions depends on subtle electronic differences between the two bromine positions. The 3-position (ortho to the allyloxy group) typically shows slightly higher reactivity due to additional activation by the electron-donating ether substituent [21] [22]. This selectivity can be exploited for sequential coupling reactions where different aryl groups are introduced at each position [22].

Heck reactions provide an alternative coupling strategy for introducing alkene substituents [40] [41] [42]. The reaction mechanism involves oxidative addition of the aryl bromide to palladium(0), coordination and insertion of the alkene coupling partner, and β-hydride elimination to generate the coupled product [40] [43]. For 4-(Allyloxy)-3,5-dibromobenzaldehyde, Heck couplings with terminal alkenes proceed in 55-85% yields under optimized conditions using Pd(OAc)2 and N-heterocyclic carbene ligands [41] [44].

Recent developments in nickel-catalyzed coupling reactions offer complementary reactivity patterns [40] [43]. Nickel complexes can facilitate coupling reactions under milder conditions and with different regioselectivity compared to palladium systems [40]. The use of nickel catalysts is particularly advantageous for coupling with less reactive alkenes and for achieving 1,1-disubstituted alkene products through specialized catalyst systems [40] [43].

Grignard addition reactions represent a classical coupling approach for carbon-carbon bond formation at the aldehyde position [27] [28] [29]. The mechanism involves nucleophilic addition of the organometallic reagent to the carbonyl carbon, followed by aqueous workup to yield the corresponding alcohol [30] [31]. Computational studies reveal that the reaction proceeds through a chelated transition state where the magnesium center coordinates to the carbonyl oxygen, lowering the activation barrier for nucleophilic attack [27].

The efficiency of Grignard reactions with 4-(Allyloxy)-3,5-dibromobenzaldehyde (80-95% yields) reflects the enhanced electrophilicity of the carbonyl carbon due to the electron-withdrawing bromine substituents [28] [30]. The reaction tolerates a wide range of organometallic nucleophiles, including alkyl, aryl, and vinyl Grignard reagents [29] [31]. Temperature control is critical, with optimal conditions involving addition of the Grignard reagent at -78°C followed by warming to room temperature [28] [30].

Mechanistic Investigations of Key Transformations

Comprehensive mechanistic investigations of 4-(Allyloxy)-3,5-dibromobenzaldehyde transformations employ multiple experimental and computational approaches to elucidate reaction pathways and transition state structures. Kinetic isotope effect studies provide fundamental insights into bond-breaking and bond-forming events during chemical transformations [36] [45] [27].

Primary kinetic isotope effects (KIE) ranging from 2.3 to 4.1 have been observed for reactions involving C-H bond activation, confirming that hydrogen atom transfer constitutes the rate-determining step in oxidation and elimination reactions [36] [34]. Deuterium labeling experiments using d1-4-(Allyloxy)-3,5-dibromobenzaldehyde demonstrate that aldehyde hydrogen exchange is rapid under basic conditions, while aromatic hydrogen exchange requires more forcing conditions [36].

Secondary isotope effects provide information about hybridization changes during reaction coordinate progression. For nucleophilic addition reactions, inverse secondary isotope effects (kH/kD = 0.85-0.95) at the carbonyl carbon indicate sp2 to sp3 rehybridization during transition state formation [27]. These observations support a concerted addition mechanism rather than a stepwise pathway involving discrete intermediates [27].

Computational studies using density functional theory (DFT) methods have been instrumental in mapping potential energy surfaces and identifying transition state geometries [45] [46] [47]. Calculations employing the B3LYP and M06-2X functionals with 6-31G* basis sets provide activation barriers within 2-3 kcal/mol of experimental values for most transformations [45] [27]. The computational work confirms that most reactions proceed through early transition states with extensive charge development and minimal bond reorganization [46].

For Claisen rearrangement reactions, Bonding Evolution Theory (BET) combined with electron localization function (ELF) analysis reveals a complex multi-step mechanism involving ten distinct phases separated by catastrophic events [16] [48]. The rearrangement initiates with weakening of the C-O bond, followed by formation of a transient aromatic-like six-membered ring structure, and culminates in C-C bond formation and final aromatization [16] [48]. Time-resolved spectroscopy using femtosecond laser pulses confirms that the complete rearrangement occurs over 50-100 picoseconds [48].

Intermediate characterization employs nuclear magnetic resonance spectroscopy and X-ray crystallography to identify stable intermediates and catalyst resting states [45] [40]. For palladium-catalyzed coupling reactions, 31P NMR spectroscopy reveals that Pd(PPh3)2(aryl)(X) complexes represent the major resting state, with phosphine dissociation preceding the rate-determining transmetalation step [18] [19]. Single crystal X-ray structures of key intermediates confirm the proposed square planar coordination geometry around palladium [40] [20].

Stereochemical analysis using chiral substrates and chiral auxiliaries provides definitive evidence for reaction stereochemistry and mechanism [27] [20]. Suzuki-Miyaura couplings proceed with complete retention of configuration at the coupling carbon, consistent with a double inversion mechanism involving oxidative addition and reductive elimination [20]. Grignard additions show retention when chelating conditions are employed, but racemization can occur under non-chelating conditions due to aldehyde enolization [27] [31].

Solvent effect studies reveal significant rate enhancements (2-10 fold) in polar solvents compared to nonpolar media [36] [16]. For Claisen rearrangements, hydrogen-bonding solvents provide the greatest acceleration, with ethanol-water mixtures showing rate constants 10-fold higher than in sulfolane [15] [16]. These observations suggest substantial charge separation in the transition states, consistent with polar cyclic structures [15] [17].

Temperature dependence studies provide Arrhenius parameters and thermodynamic activation parameters through Eyring analysis [34] [49] [35]. Activation enthalpies range from 15-25 kcal/mol for most transformations, while activation entropies vary from -15 to -35 cal/mol·K [34] [35]. The negative entropy values reflect the organized nature of the transition states and the constraints imposed by cyclic geometries in concerted reactions [15] [49].